molecular formula C22H24N4O5S2 B2665170 Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-01-8

Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2665170
CAS No.: 361174-01-8
M. Wt: 488.58
InChI Key: DYUHASJMJCNVHB-UHFFFAOYSA-N
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Description

Significance of Benzothiazole-Sulfonylpiperazine Hybrid Compounds in Medicinal Chemistry

Benzothiazole-sulfonylpiperazine hybrids occupy a critical niche in modern drug discovery due to their dual capacity for target-specific binding and favorable pharmacokinetic profiles. The benzothiazole core is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. When combined with sulfonylpiperazine, which enhances aqueous solubility and metabolic stability, these hybrids address historical limitations of benzothiazole derivatives, such as poor bioavailability and rapid hepatic clearance. For instance, sulfonyl-containing benzothiazinones have demonstrated improved solubility and microsomal stability compared to their non-sulfonylated counterparts, enabling better in vivo efficacy in tuberculosis models. This hybrid approach aligns with trends in polypharmacology, where multi-target engagement is prioritized to combat complex diseases like diabetes and tuberculosis.

Historical Development of Benzothiazole Derivatives

Benzothiazole derivatives have evolved from early antimicrobial agents to targeted therapeutics with nuanced mechanisms of action. Initial studies in the mid-20th century highlighted their antibacterial and antifungal properties, but recent decades have seen a shift toward enzyme inhibition and receptor modulation. For example, 2-arylbenzothiazoles gained prominence as tyrosine kinase inhibitors, with derivatives like riluzole showing efficacy in amyotrophic lateral sclerosis. The incorporation of electron-withdrawing groups, such as trifluoromethyl and nitro substituents, further refined their bioactivity, as seen in benzothiazinones like macozinone, which targets Mycobacterium tuberculosis DprE1. Structural modifications, including hybridizations with pyrazole or piperazine rings, have expanded their therapeutic scope, enabling dual inhibition of enzymes like α-glucosidase and bacterial cell wall synthases.

Evolution of Sulfonylpiperazine Compounds in Drug Discovery

Sulfonylpiperazine moieties have become indispensable in optimizing drug-like properties, particularly solubility and metabolic stability. Early applications focused on their role as hydrogen-bond acceptors, improving target binding affinity. However, their ability to reduce hydrophobicity (as measured by clogP) has proven equally valuable. In tuberculosis drug candidates, sulfonylation of piperazine-benzothiazinones decreased clogP from 4.31 to 3.28, correlating with enhanced aqueous solubility. This principle extends to antihypertensive and antipsychotic drugs, where sulfonylpiperazine derivatives mitigate first-pass metabolism and improve blood-brain barrier penetration. The sulfonyl group’s versatility in forming covalent or non-covalent interactions with enzyme active sites, as observed in DprE1 inhibitors, further underscores its utility in rational drug design.

Rationale for the Molecular Design of Ethyl 4-((4-((2-Methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

The design of this compound integrates three strategic elements:

  • Benzothiazole Core : The 2-methylbenzo[d]thiazol-6-yl group provides a planar aromatic system conducive to π-π stacking and hydrophobic interactions with enzyme active sites, as demonstrated in α-glucosidase inhibitors.
  • Sulfonylpiperazine Linker : The sulfonyl group bridges the benzothiazole and piperazine moieties, reducing overall hydrophobicity while introducing hydrogen-bonding capacity. This mirrors improvements seen in sulfonylated benzothiazinones, where solubility increased without compromising target affinity.
  • Ethyl Carboxylate Terminus : The ethyl carboxylate group serves as a metabolically labile ester, potentially acting as a prodrug moiety to enhance oral bioavailability. Similar strategies have been employed in protease inhibitors to delay hepatic clearance.

Table 1: Comparative Analysis of Hybrid Compounds

Compound Class Target Enzyme IC50/ MIC99 clogP Key Modification
Benzothiazine-pyrazole α-Glucosidase 5.8 µM (ST3) 2.1 Pyrazole hybridization
Sulfonyl-PBTZ DprE1 (TB) 6 nM (sPBTZ169) 3.28 Sulfonylpiperazine linker
Ethyl 4-((4-...carboxylate N/A N/A ~3.5* Benzothiazole-sulfonylpiperazine

*Estimated based on structural analogs.

Properties

IUPAC Name

ethyl 4-[4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-3-31-22(28)25-10-12-26(13-11-25)33(29,30)18-7-4-16(5-8-18)21(27)24-17-6-9-19-20(14-17)32-15(2)23-19/h4-9,14H,3,10-13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUHASJMJCNVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of action of thiazole-containing compounds.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural Comparisons
Compound Class Core Structure Key Substituents/Modifications Functional Implications References
Target Compound Benzothiazole-sulfonamide-piperazine Ethyl carboxylate, 2-methylbenzo[d]thiazole Enhanced rigidity, tunable lipophilicity
Sulfonyl-piperazine derivatives () Benzothiazinone-piperazine Nitro, trifluoromethyl groups Electron-withdrawing effects, metabolic stability
Pyridazinone-piperazine () Pyridazinone-fluorophenyl piperazine Fluorophenyl, hydrazide/benzalhydrazone side chains Potential CNS activity, hydrogen bonding
Pyrimidine-piperazine () Pyrimidine-carboxylic acid Trifluoromethylphenyl, tert-butyl carbamate RBP4 antagonism, improved solubility
Thiazolylhydrazone () Thiazole-fluorophenyl piperazine Fluorophenyl, hydrazone linkage AChE inhibition, metal chelation potential

Key Observations :

  • Benzothiazole vs. Benzothiazinone/Pyridazinone: The target compound’s benzothiazole core differs from the nitro-trifluoromethyl-substituted benzothiazinone in , which may confer distinct electronic properties and target selectivity .
  • Piperazine Substitution : The ethyl carboxylate in the target compound contrasts with the tert-butyl carbamate in , affecting hydrolysis rates and pharmacokinetics .
  • Fluorine Incorporation: Fluorophenyl groups in and enhance metabolic stability and bioavailability compared to the non-fluorinated target compound .
Therapeutic Implications
  • Derivatives: Benzothiazinones are linked to antitubercular activity, implying possible repurposing for infectious diseases .
  • Compounds : RBP4 antagonists indicate utility in metabolic disorders (e.g., diabetes) .
  • Derivatives : AChE inhibition highlights relevance for neurodegenerative diseases like Alzheimer’s .

Biological Activity

Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a compound with the molecular formula C22H24N4O5S2C_{22}H_{24}N_{4}O_{5}S_{2}, has garnered attention for its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

The structure of the compound features a piperazine ring, a sulfonamide group, and a thiazole moiety, which are known to contribute to various biological activities. The presence of these functional groups suggests potential interactions with biological targets, making it an interesting candidate for further investigation.

1. Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation effectively.

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22Jurkat

The structure-activity relationship (SAR) analysis revealed that the thiazole ring's presence is crucial for cytotoxic activity, particularly when paired with electron-donating groups on the phenyl ring .

2. Anticonvulsant Activity

Thiazole-bearing compounds have also demonstrated anticonvulsant properties. In studies involving various thiazole derivatives, certain analogues displayed significant efficacy in reducing seizure activity in animal models.

CompoundED50 (mg/kg)Effectiveness
Compound C10Complete protection
Compound D15Partial protection

These findings suggest that modifications in the thiazole structure can enhance anticonvulsant activity, indicating a promising avenue for drug development targeting seizure disorders .

The compound's mechanism of action may involve interaction with specific receptors or enzymes within the body. For example, thiazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division and cancer progression. Molecular dynamics simulations indicate that these compounds primarily interact through hydrophobic contacts with target proteins .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antitumor Agents : A series of thiazole derivatives were synthesized and evaluated for their anticancer activities against various cell lines, showing promising results comparable to established chemotherapeutics like doxorubicin .
  • Anticonvulsant Research : In a controlled study, analogues derived from thiazoles were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ), revealing a strong correlation between structural modifications and anticonvulsant efficacy .
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of similar compounds have indicated favorable absorption and distribution profiles, with minimal toxicity observed in preclinical trials .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. For example:

  • Step 1 : Coupling the benzo[d]thiazole amine to a carbamoylphenyl intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Step 2 : Sulfonylation of the phenyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
  • Step 3 : Introduction of the ethyl carboxylate group via nucleophilic substitution or esterification .
  • Optimization : Adjust reaction temperatures (e.g., reflux in acetonitrile for 16 hours ), stoichiometric ratios (e.g., 1.2 eq of electrophiles ), and catalysts (e.g., p-toluenesulfonic acid for amine coupling ).

Q. What purification methods are recommended for isolating this compound, and how can chromatographic conditions be tailored?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., 0%–12% MeOH in CH2Cl2 for polar intermediates ).
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility profiles .
  • HPLC : For analytical purity, employ mobile phases like methanol-water-phosphate buffers adjusted to pH 5.5 .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation .
  • Spill Management : Neutralize acidic residues (e.g., TFA) with saturated NaHCO3 and adsorb solids with inert materials .

Advanced Research Questions

Q. How can unexpected byproducts during synthesis be characterized, and what analytical techniques are most effective?

  • Methodological Answer :

  • NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra of crude products to identify impurities (e.g., unreacted amines or sulfonylation byproducts ).
  • LC-MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., ESI [M+H]<sup>+</sup> = 487.1 ) and trace degradation products.
  • HPLC-PDA : Monitor reaction progress with UV detection at 254 nm and compare retention times to standards .

Q. How do solubility variations in solvents impact reaction efficiency, and how can this be systematically addressed?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for coupling reactions and non-polar solvents (e.g., toluene) for sulfonylation .
  • Co-Solvent Systems : For poorly soluble intermediates, use DCM:MeOH (9:1) to enhance dissolution during column chromatography .
  • Temperature Control : Elevate temperatures to improve solubility (e.g., 80°C in acetonitrile for SN2 reactions ).

Q. How can conflicting biological activity data for this compound be resolved through mechanistic studies?

  • Methodological Answer :

  • Dose-Response Assays : Perform IC50 determinations across multiple cell lines to assess potency variability .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to validate binding affinity to purported targets (e.g., enzymes or receptors ).
  • Metabolic Stability Tests : Evaluate hepatic microsomal stability to rule out pharmacokinetic discrepancies .

Q. What strategies can mitigate hydrolysis of the ethyl carboxylate group under basic or acidic conditions?

  • Methodological Answer :

  • pH Control : Maintain neutral conditions during reactions (pH 6.5–7.5) using buffer systems like phosphate or HEPES .
  • Protecting Groups : Temporarily replace the ethyl group with tert-butyl esters, which are hydrolytically stable and removable via TFA .
  • Low-Temperature Synthesis : Conduct esterification steps at 0–5°C to minimize side reactions .

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